molecular formula C16H15KN2O5S B1666374 (6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 59684-59-2

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1666374
CAS No.: 59684-59-2
M. Wt: 348.4 g/mol
InChI Key: AXXQKCZBTZJBDZ-AYJWUPBJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics that are structurally and functionally related to penicillins. This compound is known for its broad-spectrum antibacterial activity and is used to treat a variety of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several steps. One common method includes the acylation of 7-aminocephalosporanic acid with alpha-hydroxy-alpha-phenylacetic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes to produce the core cephalosporin structure, followed by chemical modification to introduce the desired side chains. The fermentation process utilizes specific strains of microorganisms that can produce the β-lactam core, which is then chemically modified to yield the final product .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately, the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific side chain, which imparts distinct pharmacokinetic properties and antibacterial activity. Its ability to inhibit a wide range of bacterial enzymes makes it a valuable compound in the treatment of various infections .

Properties

CAS No.

59684-59-2

Molecular Formula

C16H15KN2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O5S/c1-8-7-24-15-10(14(21)18(15)11(8)16(22)23)17-13(20)12(19)9-5-3-2-4-6-9/h2-6,10,12,15,19H,7H2,1H3,(H,17,20)(H,22,23)/t10-,12?,15-/m1/s1

InChI Key

AXXQKCZBTZJBDZ-AYJWUPBJSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(alpha-hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid
A 1226
A1-226
A1-226, (6R-(6alpha,7beta(S*)))-isomer
A1-226, potassium salt, (6R-(6alpha,7beta(R*)))-isomer
A1-226, sodium salt, (6R-(6alpha,7beta(R*)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
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(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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